
1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with cyanoethyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions One common method includes the reaction of 3-nitrobenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate, which is then cyclized to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The cyanoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
- Antiviral Activity : Research has indicated that derivatives of pyrazole compounds, including 1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid, exhibit inhibitory effects against neuraminidase enzymes, which are critical in the lifecycle of viruses such as influenza. A study demonstrated that certain pyrazole derivatives showed substantial inhibitory activity against neuraminidase, suggesting potential as antiviral agents .
- Anti-inflammatory Properties : Pyrazole derivatives have been investigated for their anti-inflammatory effects. The structure-activity relationship (SAR) studies indicate that modifications on the pyrazole ring can enhance anti-inflammatory activity, making these compounds candidates for further development in treating inflammatory diseases .
- Cancer Research : Compounds containing the pyrazole moiety have shown promise in cancer therapy due to their ability to inhibit specific pathways involved in tumor growth. Research has focused on synthesizing various derivatives to optimize their efficacy against different cancer cell lines .
Agricultural Chemistry Applications
- Fungicide Development : The compound is being explored as a precursor in the synthesis of fungicides. The annual production of fungicides exceeds 30,000 metric tons, and improvements in the efficiency of synthesis processes involving this compound can yield significant economic and environmental benefits .
- Pesticidal Activity : Studies have indicated that pyrazole derivatives can possess insecticidal properties, making them suitable candidates for developing new pesticides. Their effectiveness against specific pests can be enhanced through structural modifications .
Material Science Applications
- Polymer Chemistry : The unique properties of this compound allow its incorporation into polymer matrices to create materials with enhanced thermal and mechanical properties. This application is particularly relevant in developing advanced materials for industrial use .
Data Tables
Case Study 1: Antiviral Activity
A series of pyrazole derivatives were synthesized and evaluated for their inhibitory activity against neuraminidase enzymes. The most active compound demonstrated an inhibition percentage of over 70% at a concentration of 10 µM, outperforming existing antiviral agents. This study highlights the potential of pyrazole compounds as effective antiviral therapies.
Case Study 2: Fungicide Development
Research focused on optimizing the synthesis process for a new class of fungicides derived from this compound showed promising results with a reduction in production costs by 20%. Field trials confirmed the efficacy of these new formulations against common fungal pathogens.
Mechanism of Action
The mechanism of action of 1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, modulating their activity. The cyanoethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. The pyrazole ring provides a stable scaffold that can be modified to enhance the compound’s properties.
Comparison with Similar Compounds
1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid can be compared with other pyrazole derivatives, such as:
1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid: Lacks the nitro group, resulting in different reactivity and biological activity.
1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid: The position of the nitro group affects its chemical and biological properties.
1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-5-carboxylic acid: The position of the carboxylic acid group influences its reactivity and interactions.
The unique combination of the cyanoethyl, nitrophenyl, and carboxylic acid groups in this compound makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Biological Activity
1-(2-Cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid, with the molecular formula C13H10N4O4 and CAS Number 956984-51-3, is a compound belonging to the pyrazole family. Its unique structure and functional groups make it a subject of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and related case studies.
Property | Value |
---|---|
Molecular Formula | C13H10N4O4 |
Molecular Weight | 286.24 g/mol |
CAS Number | 956984-51-3 |
Minimum Purity | 95% |
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Anticancer Properties : Studies have shown that derivatives of pyrazole compounds exhibit significant antitumor activity against various cancer cell lines. For instance, certain derivatives demonstrated micromolar IC50 values against HeLa and MCF7 cell lines, indicating their potential as anticancer agents .
- Antioxidant Activity : The compound has shown promising antioxidant properties, inhibiting reactive oxygen species (ROS) production and platelet aggregation. This is particularly relevant in the context of oxidative stress-related diseases .
- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can inhibit phosphodiesterase enzymes involved in inflammatory processes. This dual action could make them effective in treating inflammatory conditions .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Electron Transfer Reactions : The nitrophenyl group can participate in electron transfer, influencing various biochemical pathways.
- Enzyme Interaction : The cyanoethyl and carboxylic acid groups may interact with enzymes and receptors, modulating their activity and leading to observed biological effects.
Antitumor Activity
A study highlighted the efficacy of pyrazole derivatives against tumor cell lines, reporting that certain compounds exhibited significant antiproliferative effects. For example, derivative compounds showed IC50 values ranging from 5 to 20 µM against selected cancer cell lines (HeLa, MCF7) while displaying lower toxicity towards normal fibroblasts .
Antioxidant Evaluation
In vitro assays demonstrated that selected pyrazoles exhibited higher antioxidant activity compared to standard drugs like acetylsalicylic acid. The antioxidant properties were quantified using assays such as ABTS scavenging and oxygen radical absorbance capacity (ORAC), where several compounds achieved TEAC values indicative of strong antioxidant potential .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
Properties
IUPAC Name |
1-(2-cyanoethyl)-3-(3-nitrophenyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c14-5-2-6-16-8-11(13(18)19)12(15-16)9-3-1-4-10(7-9)17(20)21/h1,3-4,7-8H,2,6H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFKYKURBULWSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN(C=C2C(=O)O)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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